

Application Note: Excipient Compatibility Profiling for Levomefolate Calcium Pentahydrate

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Compound of Interest

Compound Name: *Levomefolate calcium pentahydrate*

CAS No.: 419563-18-1

Cat. No.: B608539

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Executive Technical Summary

Levomefolate Calcium Pentahydrate (L-5-MTHF-Ca) is the predominant biologically active form of folate.[1] Unlike folic acid, it does not require enzymatic reduction by dihydrofolate reductase. However, its stability profile is significantly more fragile than synthetic folic acid.

Critical Stability Attributes:

- **Oxidation Sensitivity:** The tetrahydropterin ring is highly susceptible to oxidative degradation, forming 5-methyldihydrofolate (5-MDHF) and eventually p-aminobenzoyl-L-glutamic acid (PABG).[2]
- **Moisture Dynamics:** As a pentahydrate, the crystal lattice relies on specific water stoichiometry. Excipients with high hygroscopicity can strip lattice water, leading to amorphous conversion and instability.[1] Conversely, excess free water accelerates hydrolysis.
- **pH Window:** Maximum stability is observed in the neutral to slightly alkaline range (pH 6.5–7.5). Acidic micro-environments (< pH 5.[1]0) accelerate protonation and subsequent oxidative cleavage.[1]

Strategic Excipient Selection (The "Traffic Light" Protocol)

Do not select excipients randomly. Use this functionality-based risk assessment before initiating wet-lab studies.

Table 1: Excipient Risk Categorization for L-5-MTHF-Ca

Excipient Class	Recommended (Green)	Caution (Yellow)	High Risk (Red)	Mechanistic Rationale
Diluents	Mannitol (SD), Isomalt, Dicalcium Phosphate (Anhydrous)	Microcrystalline Cellulose (MCC)	Lactose Monohydrate, Dextrose	Red: Reducing sugars (Lactose) risk Maillard reaction with the secondary amine.[1] Yellow: MCC has high surface moisture. [1]
Binders	HPMC (low viscosity), HPC	PVP K-30 (Povidone)	PEG (Polyethylene Glycol)	Red/Yellow: PVP and PEG often contain residual peroxides, triggering rapid oxidation of the pterin ring.[1]
Disintegrants	Crospovidone (Peroxide-free grade)	Sodium Starch Glycolate	Alginic Acid	Red: Acidic disintegrants lower micro-environmental pH, destabilizing the calcium salt. [1]
Lubricants	Magnesium Stearate, Sodium Stearyl Fumarate	Stearic Acid	Calcium Chloride	Red: Common ion effect (Ca) is rarely an issue, but Stearic Acid is acidic.[1]

Experimental Protocol: Binary Mixture Stress Testing

This protocol uses a Design of Experiment (DoE) approach to maximize data integrity while minimizing API usage.[1]

Phase A: Sample Preparation

Objective: Create intimate contact mixtures to simulate long-term aging.[1]

- Ratio: Prepare 1:1 (w/w) mixtures of L-5-MTHF-Ca and the test excipient.
 - Exception: For lubricants (e.g., Mg Stearate), use a 10:1 (API:Excipient) ratio to reflect realistic formulation levels.[1]
- Milling: Gently triturate the mixture in an agate mortar. Do not over-mill, as excessive energy can induce amorphous transitions.[1]
- Water Activity Adjustment (Critical):
 - Set A (Dry): Seal directly.
 - Set B (Humid): Add 5% (w/w) HPLC-grade water to the mixture to simulate moisture uptake and catalyze potential hydrolysis.

Phase B: Stress Conditions

Store samples in amber glass vials (Type I) to prevent photodegradation.

Condition	Duration	Purpose
50°C / 75% RH	2 Weeks	Accelerated oxidative stress & hydrolysis.
60°C (Dry Heat)	2 Weeks	Thermal degradation & Maillard reaction screening.[1]
Photostability	1.2M Lux hours	(Optional) Check for light-induced cleavage.[1]
Control	4°C	Baseline reference.[1]

Analytical Methodology: Stability-Indicating HPLC

Standard UV methods often fail to separate the pentahydrate degradation products from excipient noise.[1] This method is optimized for resolution.

Instrument Parameters

- System: UPLC or HPLC with PDA Detector.
- Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 μm .[1]
- Wavelength: 280 nm (primary), 210 nm (secondary for impurities).[1]
- Flow Rate: 1.0 mL/min.[1][3]
- Injection Volume: 10 μL .
- Column Temp: 25°C.

Mobile Phase Gradient

- Buffer A: 50 mM Potassium Phosphate (pH 6.5).[1] Note: pH 6.5 is chosen to maintain API stability during the run.
- Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)	% Buffer A	% Solvent B
0.0	95	5
15.0	70	30
20.0	70	30
21.0	95	5
25.0	95	5

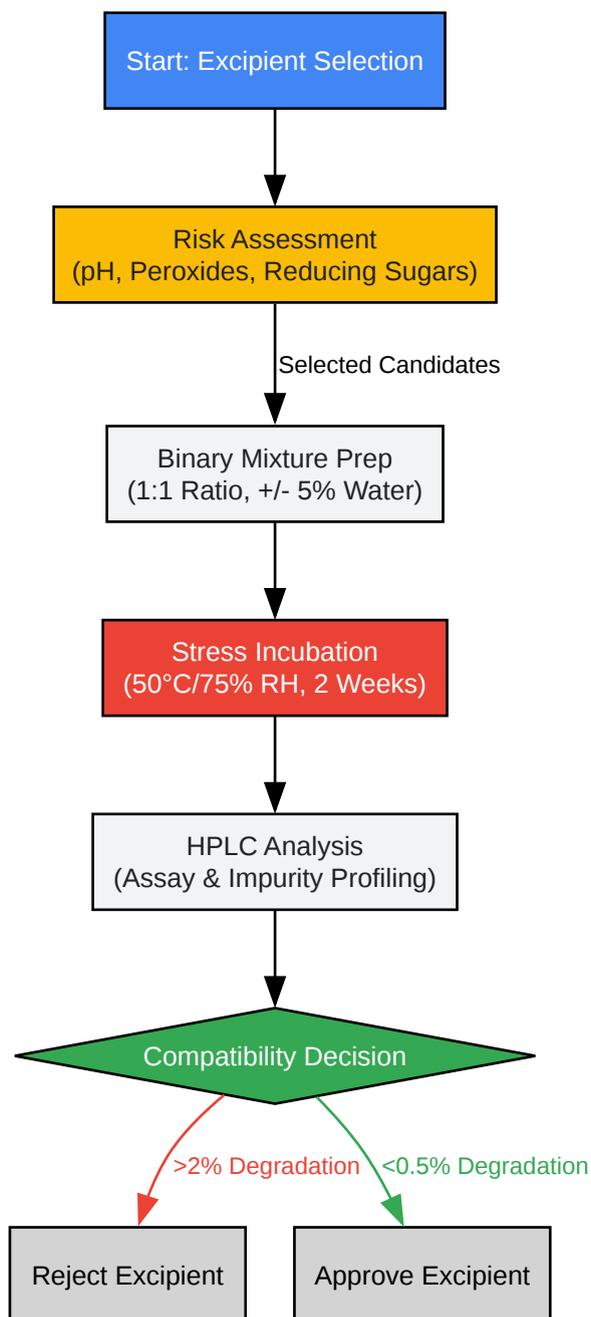
Data Interpretation Guide

- Main Peak: L-5-MTHF-Ca elutes at approx. 8-10 mins.
- Impurity A (5-MDHF): Elutes before the main peak (more polar). Indicates Oxidative Stress.
[1]
- Impurity B (PABG): Elutes early (very polar). Indicates Hydrolytic Cleavage.[1]
- Impurity C (Maillard): Broad peaks eluting after main peak.[1] Indicates Incompatibility with Reducing Sugars.[1]

Visualizing the Compatibility Logic

The following diagrams illustrate the decision-making process and the chemical degradation pathways involved.

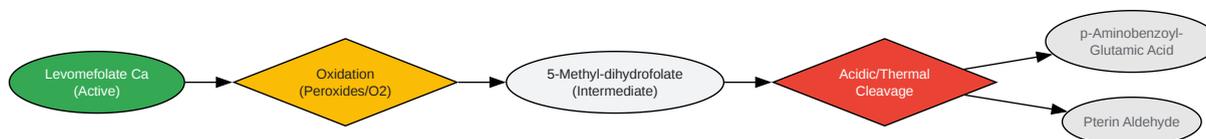
Diagram 1: Excipient Compatibility Screening Workflow



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Caption: Step-by-step workflow for screening excipients against **Levomefolate Calcium Pentahydrate**.

Diagram 2: Chemical Degradation Pathways



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Caption: Primary degradation pathway: Oxidation to 5-MDHF followed by cleavage into PABG and Pterin.[1][2][4][5][6][7][8][9]

Troubleshooting & Advanced Considerations

The "Peroxide Trap" in Wet Granulation

Scenario: You select PVP K-30 as a binder.[1] The binary mixture is stable, but the final tablet shows rapid degradation. Root Cause: Binary mixtures often use dry blending.[1] However, wet granulation dissolves the PVP, releasing trace peroxides (a common impurity in PVP) which then coat the API crystals.[1] Solution:

- Always screen binders for peroxide content (< 50 ppm).[1]
- Add an antioxidant (e.g., Ascorbic Acid) to the granulation fluid, not just the dry blend.[1]

The "Micro-pH" Shift

Scenario: Using Citric Acid as a flavor enhancer. Mechanism: While the bulk pH might be acceptable, Citric Acid particles in direct contact with L-5-MTHF-Ca crystals create a localized acidic zone (pH < 4). This protonates the N5 nitrogen, breaking the calcium salt bridge and accelerating oxidation. Solution: Isolate acidic excipients using coating techniques or choose non-acidic alternatives like Malic Acid (less aggressive) or simply rely on neutral sweeteners.[1]

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